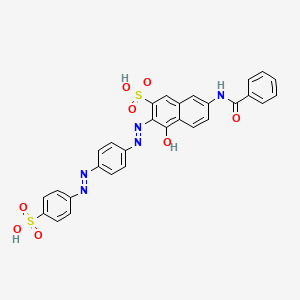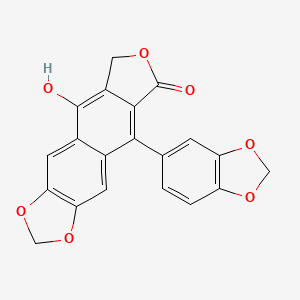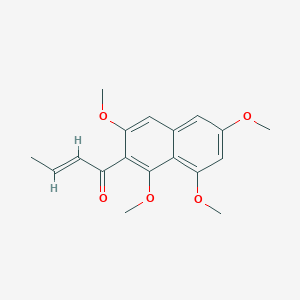
7-(Benzoylamino)-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-2-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sirius red 4B (acid form) is a naphthalenesulfonic acid that is 7-amino-4-hydroxy-3-({4-[(4-sulfophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonic acid in which one of the amino hydrogens is replaced by a benzoyl group. The disodium salt is the histological dye 'Sirius red 4B'. It has a role as a fluorochrome, a histological dye, an environmental contaminant and a poison. It is a member of azobenzenes, a bis(azo) compound, a member of naphthols, a naphthalenesulfonic acid and a member of benzamides. It is a conjugate acid of a Sirius red 4B(2-).
Applications De Recherche Scientifique
Azo Dye Chemistry and Tautomerism
The compound is an intermediate in the production of water-soluble dyes, predominantly used for dyeing and printing textiles in fast shades. The compound exhibits interesting tautomerism, with studies revealing stable conformations in trans azo configuration and unique cis azo forms, where trans forms are generally more stable. These molecular dynamics are crucial in understanding the dye’s behavior in different applications (Tauro & Coutinho, 2000).
Dye Synthesis and Complex Formation
Research has focused on the synthesis of azo compounds using this compound as a precursor, followed by the formation of Schiff bases and their subsequent metal complexes. The synthesized metal complexes were characterized, suggesting potential applications in various fields, including material science and biochemistry (Erdem et al., 2009), (Tunçel & Serin, 2006).
Dye Analysis and Color Assessment
The compound is also significant in the analysis and quantification of dyes and their intermediates. Advanced techniques like high-performance liquid chromatography (HPLC) have been employed to determine the components and subsidiary colors in color additives, indicating its importance in quality control and regulatory compliance in the food and textile industries (Vu et al., 2011).
Optical Applications and Polarizing Films
Studies have also delved into the molecular structure and UV–Vis spectral analysis of azo dyes derived from this compound, aiming to develop polarizing films for UV and visible regions of the spectrum. These applications are particularly relevant in optoelectronics and display technologies (Shahab et al., 2016).
Enzyme Sensing and Biological Assays
There's also research into developing fluorogenic dyes based on analogs of this compound for enzyme sensing in biological assays. This highlights its potential applications in medical diagnostics and biochemical research, where sensitive and specific detection of enzyme activities is crucial (Ho et al., 2006).
Propriétés
Numéro CAS |
25188-42-5 |
|---|---|
Nom du produit |
7-(Benzoylamino)-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-2-naphthalenesulfonic acid |
Formule moléculaire |
C29H21N5O8S2 |
Poids moléculaire |
631.6 g/mol |
Nom IUPAC |
7-benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C29H21N5O8S2/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42) |
Clé InChI |
IGXZMQCLUNTWCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Autres numéros CAS |
25188-42-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)



![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxo-ethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B1212858.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)


![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)
![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)
